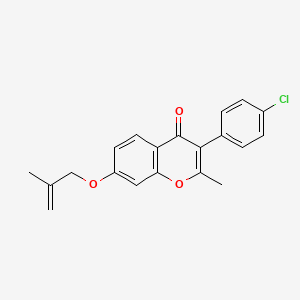

3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

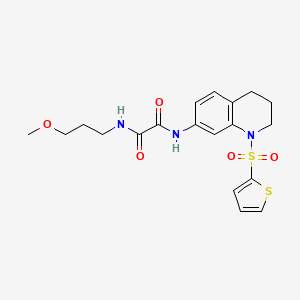

The compound “3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a chromen-4-one core, a 4-chlorophenyl group, a 2-methyl group, and a 7-((2-methylallyl)oxy) group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Aplicaciones Científicas De Investigación

Synthesis and Structure Analysis

Research has shown interest in the synthesis and structural analysis of chromen-4-one derivatives. For instance, Manolov et al. (2012) determined the crystal structure of a closely related chromen-2-one compound, highlighting the importance of p-p stacking in the formation of linear chains in crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012). This structural information is crucial for understanding the physicochemical properties of chromen-4-one derivatives and can guide the synthesis of new compounds with desired characteristics.

Antimicrobial Activity

The antimicrobial properties of chromen-4-one derivatives have been explored, as shown by Bairagi et al. (2009), who synthesized Schiff's bases of 4-chloro-3-coumarin aldehyde and evaluated their antimicrobial activity. Their findings suggest that specific modifications to the chromen-4-one structure can enhance antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi (Bairagi, Bhosale, & Deodhar, 2009).

Anticancer Activity

A novel family of bis-chromenone derivatives was designed and synthesized, showing micromolar level in vitro anti-proliferative activity against human cancer cell lines. Venkateswararao et al. (2014) highlighted bis-chromone as a promising scaffold for designing anticancer agents. This indicates the potential of chromen-4-one derivatives in the development of new anticancer drugs (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).

Materials Science and Catalysis

Chromen-4-one derivatives have been utilized in materials science and catalysis. For example, Kavitha and Reddy (2016) synthesized Pd(II) complexes bearing chromone-based Schiff bases and studied their characterization and biological activity. Their research demonstrates the versatility of chromen-4-one derivatives in synthesizing complexes that show significant microbial inhibition and antioxidant activity, suggesting potential applications in materials science and catalysis (Kavitha & Reddy, 2016).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO3/c1-12(2)11-23-16-8-9-17-18(10-16)24-13(3)19(20(17)22)14-4-6-15(21)7-5-14/h4-10H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFAHZABAYDYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)

![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)